molecular formula C14H14N2 B15239616 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline

Katalognummer: B15239616
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: MEJLQJVWAZRDLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline is a heterocyclic compound that features a quinoline core structure with a tetrahydropyridine moiety attached at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with tetrahydropyridine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium or iridium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be tailored for specific applications in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, including dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of neurotransmitter pathways, which can influence mood, cognition, and behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline is unique due to its specific structural features that combine the properties of both quinoline and tetrahydropyridine. This combination allows for a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C14H14N2

Molekulargewicht

210.27 g/mol

IUPAC-Name

3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline

InChI

InChI=1S/C14H14N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-5,9-10,15H,6-8H2

InChI-Schlüssel

MEJLQJVWAZRDLH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC=C1C2=CC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.